2-[[5-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-[[5-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a unique structure combining a triazole ring, a piperazine ring, and a dichlorobenzyl group
Preparation Methods
The synthesis of 2-[[5-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the reaction of an aldehyde, an amine, and a nitrile under acidic conditions.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the triazole ring reacts with 2,4-dichlorobenzyl chloride in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the triazole-dichlorobenzyl intermediate through a nucleophilic substitution reaction.
Final Coupling: The final step involves the coupling of the triazole-dichlorobenzyl intermediate with the piperazine ring, typically using a thioacetylating agent under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[[5-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the dichlorobenzyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioacetyl group and the formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
2-[[5-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into cellular processes and signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[[5-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can bind to active sites of enzymes, inhibiting their activity, while the dichlorobenzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The piperazine ring may also contribute to the compound’s overall binding properties by providing additional interaction points.
Comparison with Similar Compounds
2-[[5-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone can be compared with similar compounds such as:
2,4-Dichlorobenzyl Alcohol: A mild antiseptic used in throat lozenges.
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, known for their diverse biological activities.
Imidazole Derivatives: Compounds with a 1,3-diazole ring, exhibiting various biological activities such as antibacterial and antifungal properties.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N5OS2/c1-28-21(15-32-14-17-7-8-18(24)13-20(17)25)26-27-23(28)33-16-22(31)30-11-9-29(10-12-30)19-5-3-2-4-6-19/h2-8,13H,9-12,14-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZOETBAWTZMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)CSCC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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